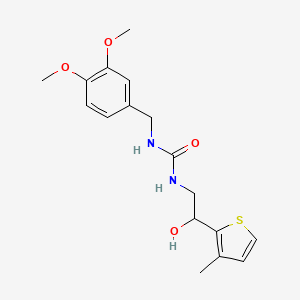![molecular formula C14H17Cl2NO2 B2879468 2-Chloro-N-[3-[(3-chlorophenyl)methyl]oxolan-3-yl]propanamide CAS No. 2411274-76-3](/img/structure/B2879468.png)
2-Chloro-N-[3-[(3-chlorophenyl)methyl]oxolan-3-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[3-[(3-chlorophenyl)methyl]oxolan-3-yl]propanamide, commonly known as CCPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. CCPO is a white crystalline solid that is soluble in organic solvents such as methanol, ethanol, and dichloromethane.
Aplicaciones Científicas De Investigación
CCPO has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess antitumor, antibacterial, and antifungal properties, making it a promising candidate for the development of new drugs. CCPO has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. It has also been shown to possess antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Mecanismo De Acción
The mechanism of action of CCPO is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. CCPO has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of farnesyltransferase, an enzyme that is involved in the post-translational modification of proteins. By inhibiting these enzymes, CCPO disrupts various cellular processes, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
CCPO has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the production of reactive oxygen species (ROS), which are known to contribute to the development of various diseases, including cancer and neurodegenerative diseases. CCPO has also been shown to inhibit the activity of various enzymes involved in lipid metabolism, suggesting that it may have potential applications in the treatment of metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CCPO has several advantages for use in lab experiments. It is readily available and can be synthesized in high purity and yield. It is also soluble in organic solvents, making it suitable for use in a wide range of experiments. However, CCPO has some limitations. It is not water-soluble, which may limit its applications in certain experiments. It also has a short half-life, which may limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on CCPO. One area of research is the development of new drugs based on CCPO. CCPO has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent. Another area of research is the development of new synthesis methods for CCPO. Current methods require multiple steps and may not be scalable for large-scale production. Developing new synthesis methods could make CCPO more accessible and affordable. Finally, further research is needed to fully understand the mechanism of action of CCPO and its potential applications in the treatment of various diseases.
Métodos De Síntesis
CCPO can be synthesized using a multi-step process that involves the reaction of 3-chlorobenzaldehyde with ethylene glycol to form 3-(3-chlorobenzyl)oxolane-2,4-dione. This intermediate is then reacted with 2-chloro-N-propionylpropanamide in the presence of a base to form CCPO. The synthesis of CCPO has been optimized to yield high purity and yield, making it suitable for use in various scientific applications.
Propiedades
IUPAC Name |
2-chloro-N-[3-[(3-chlorophenyl)methyl]oxolan-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO2/c1-10(15)13(18)17-14(5-6-19-9-14)8-11-3-2-4-12(16)7-11/h2-4,7,10H,5-6,8-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGYVTWNAMTQBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCOC1)CC2=CC(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[3-[(3-chlorophenyl)methyl]oxolan-3-yl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

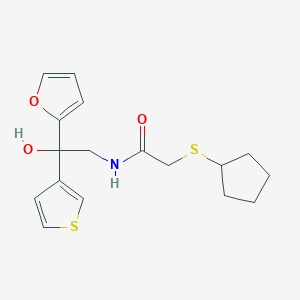
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2879386.png)
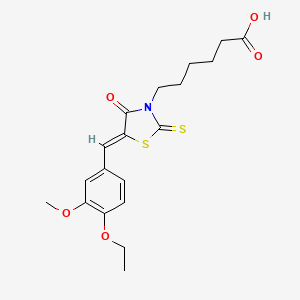
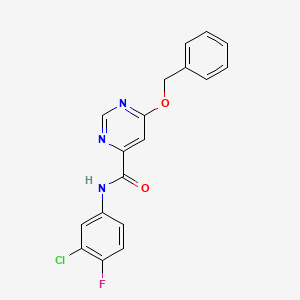
![4-[(6-Chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridin-5-yl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2879392.png)
![[5-(Methylsulfanyl)furan-2-yl]methanamine hydrochloride](/img/structure/B2879393.png)
![Methyl 4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]benzoate](/img/structure/B2879395.png)

![1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride](/img/structure/B2879397.png)
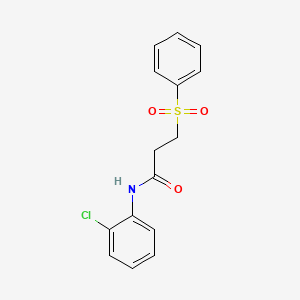
![4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)butanamide](/img/structure/B2879402.png)
![2-Chloro-3-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B2879403.png)
![2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde oxime](/img/structure/B2879407.png)
